molecular formula C10H10N2O2 B1609245 ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 67058-73-5

ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No. B1609245
CAS RN: 67058-73-5
M. Wt: 190.2 g/mol
InChI Key: JVRSJHUCDKAJIH-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This leads to a significant increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-6-9(7)12-8/h3-6,12H,2H2,1H3 . This code provides a detailed description of the molecule’s structure and connectivity.


Physical And Chemical Properties Analysis

This compound is a solid substance . The compound should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Antibacterial Activity

A derivative of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate, specifically 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, showed antibacterial activity in vitro. This highlights its potential application in the development of new antibacterial agents (Toja et al., 1986).

Synthesis of Tetrahydropyridines

This compound has been used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This demonstrates its utility in organic synthesis, particularly in creating complex molecular structures with potential applications in pharmaceuticals (Zhu et al., 2003).

Preparation of Pyrroloquinoline Derivatives

Another application involves the preparation of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates through condensation reactions. This methodology is significant for synthesizing various organic compounds, especially those with potential medicinal properties (Molina et al., 1993).

Photophysical Properties

The photophysical properties of a new 4-aza-indole derivative of this compound have been studied, suggesting its potential use in optoelectronic devices and as a labeling agent in bio- or analytical sensors. Its reverse solvatochromism behavior depending on the solvent polarity is particularly noteworthy (Bozkurt & Doğan, 2018).

Antioxidant Activity

Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, a compound related to this compound, demonstrated significant antioxidant activity. This suggests its potential for developing new antioxidant agents, which could be beneficial in various health-related applications (Zaki et al., 2017).

Synthesis of Hexahydro-pyrroloquinolines

Ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate, a compound structurally similar to this compound, was synthesized using microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions. This process, carried out under solvent-free conditions, showcases the compound's utility in green chemistry and efficient organic synthesis (Neuschl et al., 2007).

Novel Chiral Compounds

The novel pyrrolo[1,2-a][1,10]phenanthroline system, based on the structure of this compound, exhibited helical chirality. This has implications for developing new chiral compounds with potential applications in stereochemistry and asymmetric synthesis (Dumitrascu et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While there is limited information on the future directions of research involving ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate, its potential as an immunomodulator targeting JAK3 suggests it could be further explored for use in treating immune diseases . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-12-9-6-11-4-3-7(8)9/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRSJHUCDKAJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70411508
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67058-73-5
Record name Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67058-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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